Cas no 14702-34-2 (3-methyl-3-phenyloxolane-2,5-dione)
3-methyl-3-phenyloxolane-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- 3-methyl-3-phenyldihydrofuran-2,5-dione
- 3-methyl-3-phenyloxolane-2,5-dione
-
- Inchi: 1S/C11H10O3/c1-11(7-9(12)14-10(11)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3
- InChI Key: AEEWWNZSKBVUBZ-UHFFFAOYSA-N
- SMILES: O1C(CC(C1=O)(C)C1C=CC=CC=1)=O
3-methyl-3-phenyloxolane-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M355595-25mg |
3-methyl-3-phenyloxolane-2,5-dione |
14702-34-2 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M355595-50mg |
3-methyl-3-phenyloxolane-2,5-dione |
14702-34-2 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M355595-250mg |
3-methyl-3-phenyloxolane-2,5-dione |
14702-34-2 | 250mg |
$ 320.00 | 2022-06-03 | ||
| Ambeed | A1040106-5g |
3-Methyl-3-phenyloxolane-2,5-dione |
14702-34-2 | 95% | 5g |
$958.0 | 2024-08-03 | |
| A2B Chem LLC | AV31100-10g |
3-methyl-3-phenyloxolane-2,5-dione |
14702-34-2 | 95% | 10g |
$1712.00 | 2024-04-20 | |
| A2B Chem LLC | AV31100-50mg |
3-methyl-3-phenyloxolane-2,5-dione |
14702-34-2 | 95% | 50mg |
$105.00 | 2024-04-20 | |
| A2B Chem LLC | AV31100-100mg |
3-methyl-3-phenyloxolane-2,5-dione |
14702-34-2 | 95% | 100mg |
$139.00 | 2024-04-20 | |
| A2B Chem LLC | AV31100-250mg |
3-methyl-3-phenyloxolane-2,5-dione |
14702-34-2 | 95% | 250mg |
$185.00 | 2024-04-20 | |
| A2B Chem LLC | AV31100-500mg |
3-methyl-3-phenyloxolane-2,5-dione |
14702-34-2 | 95% | 500mg |
$321.00 | 2024-04-20 | |
| A2B Chem LLC | AV31100-1g |
3-methyl-3-phenyloxolane-2,5-dione |
14702-34-2 | 95% | 1g |
$426.00 | 2024-04-20 |
3-methyl-3-phenyloxolane-2,5-dione Suppliers
3-methyl-3-phenyloxolane-2,5-dione Related Literature
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 3-methyl-3-phenyloxolane-2,5-dione
Introduction to 3-methyl-3-phenyloxolane-2,5-dione (CAS No. 14702-34-2)
3-methyl-3-phenyloxolane-2,5-dione, identified by the Chemical Abstracts Service Number (CAS No.) 14702-34-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic diketone exhibits a unique structural framework that has garnered considerable attention due to its potential applications in medicinal chemistry and material science. The compound's molecular structure, featuring a fused oxolane ring with a phenyl substituent and methyl groups, contributes to its diverse reactivity and functional versatility.
The nomenclature of this compound follows the IUPAC rules for organic compounds, where "oxolane" denotes a five-membered lactone ring, "methyl" indicates the presence of a methyl group at the third carbon, and "phenyl" specifies an aromatic ring attached to the same position. The suffix "-dione" highlights the presence of two carbonyl groups at the second and fifth positions of the oxolane ring. This precise naming convention underscores the importance of adherence to standardized chemical terminology in ensuring clear communication within the scientific community.
In recent years, 3-methyl-3-phenyloxolane-2,5-dione has been explored for its pharmacological properties. Its molecular architecture suggests potential as an intermediate in the synthesis of bioactive molecules. Researchers have been particularly interested in its ability to act as a precursor for more complex heterocyclic compounds, which are often key structural motifs in drug molecules. The presence of both carbonyl and lactone functionalities provides multiple sites for chemical modification, enabling the design of derivatives with tailored biological activities.
One of the most compelling aspects of 3-methyl-3-phenyloxolane-2,5-dione is its role in developing novel therapeutic agents. Studies have demonstrated its utility in generating compounds with anti-inflammatory, antimicrobial, and even anticancer properties. The phenyl group enhances lipophilicity, which is often crucial for drug absorption and membrane permeability. Meanwhile, the oxolane ring's rigid structure can contribute to high binding affinity with biological targets. These characteristics make it a valuable scaffold for medicinal chemists seeking to develop new treatments.
The compound's reactivity also makes it a fascinating subject for synthetic chemists. The conjugation between the carbonyl groups and the aromatic ring can lead to interesting electronic properties, enabling applications in photochemistry and material science. For instance, derivatives of 3-methyl-3-phenyloxolane-2,5-dione have been investigated for their potential use in organic electronics, where such molecules can serve as components in light-emitting diodes (LEDs) or photovoltaic cells. This dual functionality highlights the compound's versatility beyond traditional pharmaceutical applications.
Recent advancements in computational chemistry have further illuminated the potential of 3-methyl-3-phenyloxolane-2,5-dione. Molecular modeling studies suggest that modifications to its structure could enhance its bioavailability or target specificity. By leveraging artificial intelligence-driven drug discovery platforms, researchers can predict how different substitutions might affect the molecule's interactions with biological systems. This approach has accelerated the identification of promising candidates for further experimental validation.
The synthesis of 3-methyl-3-phenyloxolane-2,5-dione itself presents an intriguing challenge due to its strained heterocyclic core. Traditional methods often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent innovations in catalytic processes have made it possible to synthesize this compound more efficiently than ever before. These advancements not only reduce production costs but also open doors for larger-scale applications in industrial settings.
Another area where 3-methyl-3-phenyloxolane-2,5-dione has shown promise is in agrochemical research. Derivatives of this compound have been tested for their herbicidal and fungicidal effects, offering potential solutions to crop protection challenges. The ability to fine-tune its properties through structural modifications allows scientists to develop environmentally friendly alternatives to conventional pesticides while maintaining efficacy against pests and pathogens.
The future directions for research on 3-methyl-3-phenyloxolane-2,5-dione are both exciting and diverse. As our understanding of molecular interactions deepens, new applications are likely to emerge that we have yet to anticipate fully. Whether through interdisciplinary collaborations or innovative synthetic techniques, this compound will undoubtedly continue to play a pivotal role in advancing chemical science and its practical applications across multiple industries.
14702-34-2 (3-methyl-3-phenyloxolane-2,5-dione) Related Products
- 78540-30-4(2,5-Furandione, 3,3'-(1,4-phenylene)bis[dihydro-)
- 866404-76-4(2,5-FURANDIONE, DIHYDRO-3,3-DIMETHYL-4-PHENYL-)
- 1131-15-3(3-phenyloxolane-2,5-dione)
- 58794-95-9(2,5-Furandione, dihydro-3,3,4,4-tetraphenyl-)
- 5465-38-3(2,5-Furandione,dihydro-3,4-diphenyl-, trans- (9CI))
- 101278-21-1(Dihydro-3,4-diphenyl-2,5-furandione)
- 622851-26-7(2,5-FURANDIONE, 3,3'-(1,4-PHENYLENE)BIS[DIHYDRO-4-METHYL-)
- 106358-84-3(2,5-Furandione, dihydro-3-methyl-3-phenyl-, (R)-)
- 14702-32-0(2,5-Furandione, dihydro-3,3-diphenyl-)
- 30931-93-2(2(3H)-Furanone, dihydro-3-methyl-3-phenyl-)